Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS: 41280-81-3) is a pyrazolopyridine derivative characterized by a difluoromethyl group at position 4, methyl groups at positions 3 and 6, and an ethyl acetate moiety at position 1 (Figure 1). It has a molecular weight of 281.26 g/mol (C₁₃H₁₃F₂N₃O₂) and a purity of 97% . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing antioxidants and heterocyclic derivatives .
Properties
IUPAC Name |
ethyl 2-[4-(difluoromethyl)-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O2/c1-4-20-10(19)6-18-13-11(8(3)17-18)9(12(14)15)5-7(2)16-13/h5,12H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZMPWUSLSXCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the difluoromethylation of a pyrazolo[3,4-b]pyridine derivative. This process can be achieved using various difluoromethylation reagents under specific reaction conditions . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield difluoromethylated pyrazolo[3,4-b]pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is , with a molecular weight of approximately 363.4 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and ability to interact with various biological targets.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines, including derivatives like this compound, exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. The difluoromethyl group enhances the compound's potency by improving its binding affinity to target proteins .
Antimicrobial Properties
Pyrazolo derivatives have been explored for their antimicrobial activities. This compound has been tested against various bacterial strains and has shown efficacy in inhibiting growth . This positions the compound as a potential candidate for developing new antibiotics.
Synthetic Chemistry Applications
Building Block for Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in synthesizing more complex molecules .
Fluorescent Probes
Recent studies have indicated that pyrazolo derivatives can be utilized as fluorescent probes due to their electronic properties . this compound can be modified to enhance its fluorescent characteristics, making it suitable for biological imaging applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Impact : The target compound’s simplicity (two methyl groups and a difluoromethyl group) contrasts with analogs bearing aromatic (e.g., 3-methoxyphenyl ) or heterocyclic (e.g., pyrazolyl ) substituents. These modifications enhance molecular weight and influence solubility and binding affinity.
- Purity : Most analogs exhibit 95–97% purity, reflecting standard synthetic yields for complex heterocycles.
Yield Comparison :
Challenges and Discontinuation
The target compound’s discontinuation may relate to:
Synthetic Challenges : Difficulty in scaling up multi-step reactions with fluorine-containing intermediates.
Competing Analogs : Derivatives with aromatic substituents (e.g., ) show superior bioactivity, reducing demand for the simpler target compound.
Biological Activity
Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS: 1011380-61-2) is a novel compound belonging to the pyrazolo[3,4-b]pyridine family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazole and Pyridine Rings : The fusion of these rings contributes to its biological activity.
- Difluoromethyl Group : This substituent enhances lipophilicity and may influence receptor binding.
- Dimethyl Substituents : These groups potentially affect the compound's steric and electronic properties.
The molecular formula is , with a molecular weight of approximately 283.27 g/mol.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action, including:
-
Enzyme Inhibition : Many derivatives act as inhibitors for critical enzymes such as:
- Glycogen Synthase Kinase-3 (GSK-3) : Involved in numerous cellular processes including metabolism and cell proliferation.
- Cyclin-dependent Kinases (CDKs) : Important for cell cycle regulation.
- Phosphodiesterase-4 (PDE4) : Implicated in inflammatory responses and cognitive functions.
- Receptor Modulation : Some studies suggest potential interactions with adenosine receptors, which play roles in neurotransmission and inflammation regulation .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated:
| Compound | COX Inhibition (IC50 μM) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
| Diclofenac | TBD |
The exact IC50 values for this compound are yet to be fully established but are expected to be comparable to existing anti-inflammatory drugs .
Anticancer Potential
Preliminary studies indicate that pyrazolo[3,4-b]pyridines may possess anticancer properties. They have been evaluated for their ability to inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle arrest. The compound's structural features suggest potential efficacy against various cancer types due to its ability to modulate kinase activity and receptor signaling pathways .
Case Studies
- In Vivo Models : In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound exhibited significant reductions in inflammation markers compared to control groups. The effective doses were calculated using standard protocols for assessing anti-inflammatory activity .
- Cell Line Studies : Various human cancer cell lines have been treated with this compound to assess cytotoxicity and apoptosis induction. Results indicated a dose-dependent response with increased cell death at higher concentrations, suggesting a potential therapeutic window for further exploration in oncology .
Q & A
Q. What are the synthetic routes for preparing Ethyl 2-(4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via alkylation of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ as a base. Reaction conditions (room temperature, 13 hours stirring) yield ~95% product after recrystallization from ethanol . Optimization may involve adjusting stoichiometry, solvent choice (e.g., DMF vs. THF), or reaction time to address batch-specific yield variations. Monitoring via TLC or HPLC ensures reaction completion .
Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral contradictions resolved?
Key techniques include:
- ¹H NMR : Signals at δ1.13 (triplet) and δ4.22 (quartet) confirm the ethyl ester group, while NH₂ protons are absent post-alkylation .
- IR : A carbonyl stretch at ~1722 cm⁻¹ validates the ester functionality . Contradictions (e.g., unexpected splitting) may arise from impurities or solvent effects. Purification via column chromatography (silica gel, ethyl acetate/hexane) and comparison with literature data resolve ambiguities .
Q. What safety protocols are essential for handling this compound in the laboratory?
Hazard codes (H315, H319) indicate skin/eye irritation risks. Precautions include:
- PPE : Gloves (nitrile), goggles, and lab coats .
- Ventilation : Use fume hoods (P271) to avoid inhalation (H335) .
- Storage : Keep in sealed containers under inert gas (P233, P231) at 2–8°C to prevent degradation . Spills require neutralization with inert absorbents (P390) .
Advanced Research Questions
Q. How can researchers design metal complexes using this compound, and what methodologies assess their bioactivity?
The hydrazide derivative (prepared via hydrazine hydrate treatment) reacts with Pd(II), Cr(III), or Ru(III) salts in ethanol to form complexes . Characterization involves:
Q. What strategies address low yields in synthesizing derivatives like 1,3,4-oxadiazole-2-thiol from this compound?
Cyclization with CS₂ in basic media yields oxadiazole-thiol derivatives. Low yields may arise from:
Q. How do structural modifications (e.g., S-alkylation) impact the compound’s physicochemical properties?
Alkylation of the thiol group (e.g., with methyl iodide) introduces lipophilic chains, altering logP values. Assess via:
Q. What analytical methods resolve contradictions in purity assessments across synthetic batches?
Discrepancies in purity (e.g., 95% vs. 98%) require:
- HPLC-DAD/MS : Quantify impurities and identify byproducts .
- Elemental analysis : Validate C/H/N ratios against theoretical values .
Methodological Considerations for Data Interpretation
Q. How can researchers analyze conflicting NMR data for derivatives synthesized under varying conditions?
For example, unexpected splitting in alkyl chain signals may indicate rotameric equilibria. Solutions include:
- Variable-temperature NMR : Freeze rotamers at low temps.
- DFT calculations : Predict chemical shifts for comparison .
Q. What experimental controls are critical when evaluating antioxidant activity to avoid false positives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
